Hexobarbital can be synthesized through several methods. One common pathway involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction produces a hexobarbital sodium intermediate, which can then be methylated using dimethyl sulfate .
Another method entails the reaction of ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea. This two-stage process first requires the addition of tert-butylate in tert-butyl alcohol at temperatures between 20°C to 50°C, followed by the introduction of hydrogen chloride in an ethanol-water solvent system .
Hexobarbital's structure features a pyrimidine ring with multiple substituents that contribute to its pharmacological activity. The compound exhibits chirality as it is a racemic mixture. Key structural data includes:
The chemical structure can be represented using various notations such as SMILES and InChI for computational modeling and analysis.
Hexobarbital undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity. Notably, it acts as a substrate for cytochrome P450 enzymes, particularly CYP2B1. This enzyme catalyzes hydroxylation reactions leading to the formation of metabolites such as β-3'-hydroxyhexobarbital and α-3'-hydroxyhexobarbital .
These reactions indicate the complexity of hexobarbital's metabolic pathway and its interactions with liver enzymes.
Hexobarbital exerts its effects primarily through modulation of the gamma-aminobutyric acid type A receptor. It binds to a specific site associated with chloride ion channels within this receptor complex. By enhancing the duration that these channels remain open upon GABA binding, hexobarbital increases inhibitory neurotransmission within the central nervous system .
The physical and chemical properties of hexobarbital are critical for understanding its behavior in biological systems:
Property | Value |
---|---|
State | Solid |
Melting Point | 146.5 °C |
Boiling Point | 378.73 °C |
Water Solubility | 0.435 mg/mL |
LogP | 1.98 |
pKa | 8.2 |
Polar Surface Area | 66.48 Ų |
Hexobarbital has historically been used in various medical applications due to its hypnotic and sedative effects:
Despite its past applications, current medical practices favor safer alternatives due to concerns regarding dependency and adverse effects associated with barbiturates .
Hexobarbital (C₁₂H₁₅N₂NaO₃) was first synthesized in 1932 by German pharmacologists Heinrich Hörlein, Arthur Eichengrün, and Hans Weese at Bayer AG. Marketed as Evipan Sodium in Europe and Evipal in the United States (Winthrop Chemical Company), it represented a breakthrough as the first rapidly acting intravenous barbiturate anesthetic [1] [7]. Its sodium salt formulation enabled water solubility, permitting intravenous administration—a significant advancement over orally administered barbiturates like barbital (1903) and phenobarbital (1912) [10].
Table 1: Key Properties Enabling Clinical Adoption of Hexobarbital Sodium
Property | Significance |
---|---|
Rapid onset (1-2 minutes) | Enabled swift induction of anesthesia for short procedures |
Short duration (15-30 min) | Reduced postoperative recovery time vs. long-acting barbiturates |
Cyclohexenyl structure | Enhanced lipid solubility for faster CNS penetration vs. diethylbarbituric acid |
N-methyl modification | Decreased susceptibility to metabolic deactivation, prolonging hypnotic effects |
By 1934, hexobarbital sodium became the standard induction agent for general anesthesia across Europe, particularly for outpatient surgeries. Its adoption addressed the need for controllable, short-duration anesthesia, though precise depth management remained challenging compared to modern agents [1] [9]. During WWII, captured German supplies—including original Bayer boxes labeled "Evipan-Natrium"—documented its strategic medical use by Axis forces, later donated to museums like the Wood Library-Museum of Anesthesiology [1].
Hexobarbital sodium’s neurodepressant properties led to its integration into experimental psychiatry and neurological diagnostics. From the 1940s, it facilitated "narcoanalysis" (drug-assisted psychotherapy) for trauma patients by lowering psychological inhibitions [4]. However, its most infamous application occurred in Nazi concentration camps. At Ravensbrück, physician Herta Oberheuser administered hexobarbital to prisoners without consent to study wound infections and tolerance limits, contributing to her 1947 conviction for war crimes [7].
Concurrently, hexobarbital saw therapeutic military use:
Table 2: Dual-Use Context of Hexobarbital in Mid-20th Century Medicine
Therapeutic Use | Experimental Misuse |
---|---|
Short-duration anesthesia | Unethical human tolerance experiments |
Status epilepticus control | Forced sedation in psychiatric institutions |
Psychotherapeutic adjuvant | Coercive interrogation adjunct |
This duality exemplified broader ethical conflicts in barbiturate applications, accelerating post-war regulations on human subject research [1] [4].
By the 1960s, hexobarbital sodium was eclipsed clinically by thiopental (1934) and later propofol (1989), which offered superior hemodynamic stability and anesthetic control [1] [10]. However, it found enduring utility in preclinical research:
Metabolic Phenotyping
The Hexobarbital Sleep Test (HST) emerged as a gold standard for characterizing hepatic enzyme activity. Rodents are classified as "fast metabolizers" (FM) or "slow metabolizers" (SM) based on sleep duration post-administration. This model identified genetic polymorphisms in cytochrome P450 (CYP2B1/2), governing oxidative drug metabolism [7] [9].
Stereoselective Metabolism Studies
Hexobarbital’s chiral center at C5 revealed enantiomer-specific effects:
Table 3: Key Research Applications of Hexobarbital Sodium
Application | Scientific Insight |
---|---|
Enzyme induction assays | Quantified CYP450 upregulation by xenobiotics (e.g., phenobarbital itself) |
Epoxide-diol pathway analysis | Detected glutathione adducts from reactive ketone metabolites |
Blood-brain barrier kinetics | Modeled CNS penetrance of lipophilic agents |
PTSD susceptibility models | Linked sleep duration to stress response phenotypes in rodents |
Metabolite studies further uncovered a complex epoxide-diol pathway, where 3’-oxohexobarbital forms reactive intermediates conjugated to glutathione—a model for xenobiotic detoxification [7] [9]. Today, hexobarbital remains a tool compound in pharmacokinetics, though its human use is confined to historical analysis.
Table 4: Nomenclature and Chemical Data for Hexobarbital Sodium
Property | Value |
---|---|
Systematic Name | Sodium 5-(cyclohex-1-en-1-yl)-1,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Synonyms | Evipan, Evipal, Citopan, Hexobarbitone (INN) |
CAS Registry | 50-09-9 (sodium salt) |
Molecular Formula | C₁₂H₁₅N₂NaO₃ |
Key Structural Features | Cyclohexenyl ring at C5; N1-methylation; Sodium enolate at C2 |
Metabolism | Hepatic; CYP2B1-mediated hydroxylation; glucuronidation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: